molecular formula C9H10FNO3S B6244437 1-methyl-2,3-dihydro-1H-indol-5-yl fluoranesulfonate CAS No. 2411200-29-6

1-methyl-2,3-dihydro-1H-indol-5-yl fluoranesulfonate

Cat. No.: B6244437
CAS No.: 2411200-29-6
M. Wt: 231.2
InChI Key:
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Description

Indole derivatives, such as the one you’re asking about, are a significant class of heterocyclic compounds. They are important types of molecules and natural products and play a main role in cell biology . The indole nucleus is found in many important synthetic drug molecules which bind with high affinity to multiple receptors, making them useful in developing new derivatives .


Molecular Structure Analysis

The molecular structure of indole derivatives can be established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their structure and the biological system they interact with. Some indolinylmethyl sulfonamides showed a strong affinity for RCAR/(PYR/PYL) receptor proteins in wheat .

Future Directions

Given the wide range of biological activities exhibited by indole derivatives, there is considerable interest in synthesizing a variety of indole derivatives and screening them for different pharmacological activities . The compound you’re asking about could potentially be of interest in this context.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-2,3-dihydro-1H-indol-5-yl fluoranesulfonate involves the reaction of 1-methyl-2,3-dihydro-1H-indole with fluoranesulfonyl chloride in the presence of a base.", "Starting Materials": [ "1-methyl-2,3-dihydro-1H-indole", "fluoranesulfonyl chloride", "base (such as triethylamine or pyridine)", "solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "1. Dissolve 1-methyl-2,3-dihydro-1H-indole in a dry solvent such as dichloromethane or chloroform.", "2. Add a base such as triethylamine or pyridine to the solution.", "3. Slowly add fluoranesulfonyl chloride to the solution while stirring at room temperature.", "4. Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature.", "5. Quench the reaction by adding water to the mixture.", "6. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "7. Purify the product by column chromatography or recrystallization." ] }

CAS No.

2411200-29-6

Molecular Formula

C9H10FNO3S

Molecular Weight

231.2

Purity

95

Origin of Product

United States

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